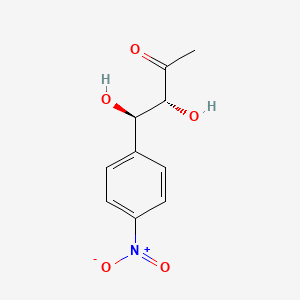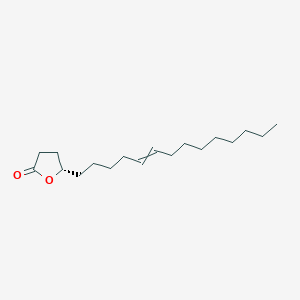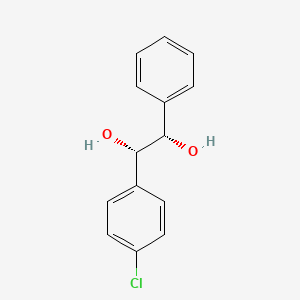
(2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol is a naturally occurring compound found in various plants. It belongs to the class of flavonoids, which are known for their antioxidant properties and potential health benefits. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the use of 4-hydroxyacetophenone and resorcinol as starting materials, which undergo a condensation reaction followed by cyclization to form the desired flavonoid structure.
Industrial Production Methods
Industrial production of this compound may involve the extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization steps to isolate the compound in its pure form. Chemical synthesis on an industrial scale often employs optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydroflavonoids.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Applications De Recherche Scientifique
(2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a standard for analytical methods.
Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of (2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Action: The compound disrupts microbial cell membranes and inhibits the growth of pathogens.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Myricetin: Exhibits strong antioxidant and neuroprotective activities.
Uniqueness
(2S)-2-(4-Hydroxyphenyl)-2H-1-benzopyran-4,5,7-triol is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
571204-18-7 |
|---|---|
Formule moléculaire |
C15H12O5 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
(2S)-2-(4-hydroxyphenyl)-2H-chromene-4,5,7-triol |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,13,16-19H/t13-/m0/s1 |
Clé InChI |
BHMVIRBTTGMWOT-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@@H]2C=C(C3=C(C=C(C=C3O2)O)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2C=C(C3=C(C=C(C=C3O2)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)



![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)


![3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene](/img/structure/B15168092.png)
![6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile](/img/structure/B15168093.png)



![Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate](/img/structure/B15168112.png)

